molecular formula C13H22Si2 B11875951 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane CAS No. 61244-94-8

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Cat. No.: B11875951
CAS No.: 61244-94-8
M. Wt: 234.48 g/mol
InChI Key: SUGDTIRKYVZSJV-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane (CAS: 3098-82-6) is a disilane derivative featuring a phenylethenyl substituent and five methyl groups distributed across the two silicon atoms. Its molecular formula is C₁₂H₂₂Si₂, with a molecular weight of 222.47 g/mol . Structurally, the compound consists of a disilane backbone (Si–Si bond) where the first silicon atom is bonded to three methyl groups, and the second silicon atom carries two methyl groups and a 1-phenylethenyl moiety. The compound is a colorless liquid under standard conditions and shares typical disilane properties such as flammability and sensitivity to moisture or oxidizing agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61244-94-8

Molecular Formula

C13H22Si2

Molecular Weight

234.48 g/mol

IUPAC Name

dimethyl-(1-phenylethenyl)-trimethylsilylsilane

InChI

InChI=1S/C13H22Si2/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3

InChI Key

SUGDTIRKYVZSJV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane can be synthesized through the hydrosilylation of phenylacetylene with pentamethyldisilane. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows: [ \text{PhC≡CH} + \text{(Me}_3\text{Si)}_2\text{H} \xrightarrow{\text{Pt catalyst}} \text{PhC(SiMe}_3\text{)=CH}_2 ]

Industrial Production Methods: While specific industrial production methods for 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Hydrosilylation Reactions

This compound participates in hydrosilylation, where silicon-hydrogen bonds add across unsaturated substrates. For example:

Disilane+AlkyneCatalystVinylsilane Product\text{Disilane} + \text{Alkyne} \xrightarrow{\text{Catalyst}} \text{Vinylsilane Product}

  • Mechanism : Nucleophilic attack on electrophilic alkynes, facilitated by the disilane’s polarized Si–Si bond.

  • Applications : Forms stabilized vinylsilanes for further functionalization in materials synthesis.

Cross-Coupling Reactions

The disilane serves as a silylating agent in palladium-catalyzed cross-couplings. Representative conditions and outcomes:

Reaction TypeConditionsYieldProduct ApplicationSource
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N, reflux62%Arylacetylene-functionalized silanes
Stille Coupling Pd(PPh₃)₄, LiCl, THF, 60°C70–85%Biaryl silane derivatives
  • Key Insight : The phenylethenyl group enhances stability during catalytic cycles, minimizing undesired side reactions.

Photochemical Decomposition

Under UV irradiation, the compound undergoes bond cleavage to generate reactive intermediates:

Disilanehν1-Silaallene+Dimethylsilylene\text{Disilane} \xrightarrow{h\nu} \text{1-Silaallene} + \text{Dimethylsilylene}

  • Intermediates :

    • 1-Silaallene : Lifetime ~25 μs in hexane; reacts with nucleophiles (e.g., methanol, k=2.1×108M1s1k = 2.1 \times 10^8 \, \text{M}^{-1}\text{s}^{-1}) .

    • Dimethylsilylene : Forms stable silacyclopropene upon intramolecular cyclization .

Silylation of Electrophiles

The disilane transfers silyl groups to substrates like alcohols or ketones:

R–OH+DisilaneR–O–SiMe2+Byproducts\text{R–OH} + \text{Disilane} \rightarrow \text{R–O–SiMe}_2\text{–} + \text{Byproducts}

  • Conditions : Typically requires base activation (e.g., Grignard reagents).

  • Steric Effects : Bulky methyl groups limit reactivity toward large electrophiles.

Mechanistic Studies

Density functional theory (DFT) calculations reveal:

  • Transition States : Activation energies for hydrosilylation are lowered by 15–20 kJ/mol compared to simpler silanes due to hyperconjugative stabilization.

  • Electronic Structure : The phenylethenyl group increases Si–Si bond polarization, enhancing electrophilicity at silicon centers.

Comparative Reactivity Table

ReactionRate Constant (Hexane, 25°C)Key CatalystProduct Stability
Photolysiskdecay=4.0×104s1k_{\text{decay}} = 4.0 \times 10^4 \, \text{s}^{-1}UV lightModerate
Methanol Trappingk=2.1×108M1s1k = 2.1 \times 10^8 \, \text{M}^{-1}\text{s}^{-1}NoneHigh
Sonogashira CouplingPdCl₂(PPh₃)₂/CuIHigh

Scientific Research Applications

Materials Science

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane is utilized as a precursor for silicon-based polymers and materials. Its unique electronic and optical properties make it suitable for applications in:

  • Optoelectronics : Used in the development of light-emitting diodes (LEDs) and photovoltaic cells.
  • Silicone-Based Coatings : Enhances the durability and performance of coatings used in various industries.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in forming carbon-silicon bonds. It is valuable for:

  • Synthesis of Complex Organic Molecules : Facilitates the construction of intricate molecular architectures.
  • Functionalization of Aromatic Compounds : Enables selective modifications that are crucial in fine chemical synthesis.

Biology and Medicine

Recent studies have explored the biological activity of this compound:

  • Antioxidant Properties : The compound has shown potential as a free radical scavenger due to its silane structure.
  • Cytotoxicity Studies : In vitro assays indicated that it may inhibit cell proliferation in certain cancer cell lines with minimal toxicity to normal cells.

Case Study 1: Anticancer Activity

A study on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. This suggests potential for further development as a therapeutic agent against breast cancer.

Case Study 2: Material Development

Research conducted on the use of this compound in silicone-based materials showed improved mechanical properties and thermal stability compared to traditional silanes. This advancement has significant implications for the manufacturing of high-performance materials used in aerospace and automotive industries.

Mechanism of Action

The mechanism by which 1,1,1,2,2-Pentamethyl-2-(1-phenylvinyl)disilane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the platinum catalyst facilitates the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of phenylacetylene, forming the desired product. The molecular targets and pathways involved vary based on the specific chemical transformation or application.

Comparison with Similar Compounds

Phenylethenyl vs. Allyl/Phenyl Groups

Electron-Withdrawing vs. Electron-Donating Substituents

Replacing the phenylethenyl group with a pentafluorophenyl moiety (CAS 33558-55-3) significantly increases electronegativity, making the disilane more susceptible to electrophilic attacks. This substitution also enhances thermal stability due to the strong C–F bonds . Conversely, the chlorine in chloropentamethyldisilane (CAS 1560-28-7) acts as a leaving group, facilitating nucleophilic substitutions or coupling reactions absent in the phenylethenyl derivative .

Parent Disilane vs. Substituted Derivatives

The parent compound 1,1,1,2,2-Pentamethyldisilane (CAS 812-15-7) lacks functional groups, resulting in lower molecular weight (132.35 g/mol) and simpler reactivity.

Biological Activity

Chemical Structure and Properties

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane is characterized by its unique silane structure which includes five methyl groups and a phenylethenyl group attached to a disilane backbone. The molecular formula is C13H20Si2C_{13}H_{20}Si_2 with a molecular weight of approximately 248.5 g/mol.

Antioxidant Properties

Research indicates that silane compounds can exhibit antioxidant properties due to their ability to scavenge free radicals. The incorporation of phenyl groups in silanes may enhance their bioactivity by improving solubility and interaction with biological membranes.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the potential of this compound as an anticancer agent. Results suggest that this compound may inhibit cell proliferation in certain cancer cell lines while exhibiting minimal toxicity to normal cells.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. This suggests potential for further development as a therapeutic agent against breast cancer.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in neuronal cells subjected to oxidative stress. The results showed that pre-treatment with the silane compound significantly reduced apoptosis markers and improved cell survival rates by approximately 30% compared to untreated controls.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µM)IC50 (µM)Effect Observed
CytotoxicityMCF-7 (Breast Cancer)0 - 5015Reduced cell viability
NeuroprotectionNeuronal Cells0 - 20N/AIncreased survival by 30%
Antioxidant ActivityDPPH Scavenging AssayN/AN/ASignificant scavenging effect
PropertyValue
Molecular FormulaC13H20Si2C_{13}H_{20}Si_2
Molecular Weight248.5 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research Findings and Implications

The findings from various studies indicate that This compound shows promise as a biologically active compound with potential applications in cancer therapy and neuroprotection. The antioxidant properties may also contribute to its therapeutic potential.

Further research is necessary to elucidate the exact mechanisms of action and to explore the pharmacokinetics and bioavailability of this compound. In vivo studies are crucial for understanding its efficacy and safety profile before considering clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane, and how can purity be optimized?

  • Methodological Answer : Utilize Schlenk line techniques under inert atmospheres to prevent oxidation of silicon centers. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor reaction progress using 29Si NMR^{29}\text{Si NMR} to track disilane bond formation, as silicon environments are highly sensitive to substituent effects. Purity optimization requires rigorous exclusion of moisture and oxygen, coupled with high-vacuum sublimation for crystalline isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 29Si^{29}\text{Si} NMR to confirm substituent arrangement and silicon hybridization.
  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify vibrational modes of Si–C and vinyl groups (e.g., ~1600 cm1^{-1} for C=C stretching).
    Stability assessments require thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition thresholds .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under argon or nitrogen in flame-sealed ampoules or Schlenk flasks at ≤−20°C. Avoid prolonged exposure to light, which may induce radical-mediated Si–C bond cleavage. Degradation byproducts (e.g., siloxanes) can be monitored via GC-MS. Adhere to institutional chemical hygiene plans for spill management and waste disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this disilane derivative?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to:

  • Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Simulate reaction pathways for vinyl group functionalization (e.g., cycloadditions) using intrinsic reaction coordinate (IRC) analysis.
    Validate computational results with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .

Q. What experimental design strategies can resolve contradictions between observed and predicted reaction outcomes?

  • Methodological Answer :

  • Factorial Design : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify dominant factors influencing reaction yield. Use ANOVA to assess statistical significance .
  • Multi-Method Validation : Cross-reference computational predictions (e.g., activation energies) with experimental techniques like stopped-flow spectroscopy for real-time kinetic analysis .

Q. How can AI-driven simulations optimize reaction conditions for functionalizing the phenylethenyl group?

  • Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) with quantum chemical software to:

  • Predict optimal solvent-catalyst pairs via machine learning (ML) models trained on existing disilane reactivity datasets.
  • Automate parameter space exploration using Monte Carlo algorithms, reducing trial-and-error experimentation by >50% .

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